1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil
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Overview
Description
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Preparation Methods
The synthesis of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine typically involves the fluorination of arabinofuranosyl uridine. One common method includes the use of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide and 2,4-bis-O-(trimethylsilyl)thymine in carbon tetrachloride under reflux conditions . The reaction is quenched with methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.
Medicine: This compound has shown potential in antiviral therapies, particularly against HIV and hepatitis C virus. It is also being investigated for its anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine involves its incorporation into viral or cellular DNA, leading to chain termination. This inhibits the replication of viruses or cancer cells. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting the synthesis of nucleic acids .
Comparison with Similar Compounds
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is unique due to its dual fluorination, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
2’,3’-Dideoxyadenosine: Lacks fluorine atoms and has different biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with distinct antiviral activity.
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl cytidine: Similar in structure but with a cytidine base instead of uridine.
This compound’s unique modifications make it a valuable tool in scientific research and therapeutic development.
Properties
CAS No. |
128496-18-4 |
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Molecular Formula |
C9H10F2N2O4 |
Molecular Weight |
248.18 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
ZACSMWVJEMXZMV-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origin of Product |
United States |
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